Atropine sulfate

Description

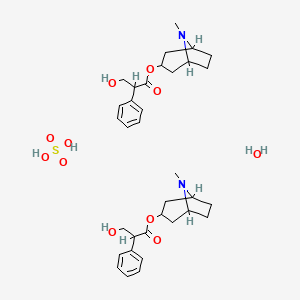

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKKQJKQTPNWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atropine Sulfate's Mechanism of Action on Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It plays a critical role in pharmacology as a prototypical anticholinergic agent, effectively inhibiting the "rest and digest" functions of the parasympathetic nervous system.[2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying atropine's interaction with the five subtypes of muscarinic receptors (M1-M5). It details the receptor binding kinetics, the impact on downstream signaling cascades, and the experimental methodologies used to elucidate these interactions. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of atropine as a pharmacological tool and in the development of novel muscarinic receptor-targeted therapeutics.

Introduction to Muscarinic Receptors and Atropine Sulfate

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the majority of the physiological effects of acetylcholine (ACh) in the central and peripheral nervous systems.[3][4] They are integral to the regulation of a wide array of bodily functions, including heart rate, smooth muscle contraction, and glandular secretions.[5][6] The five subtypes of muscarinic receptors, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways.[3][4]

Atropine, a racemic mixture of (+)- and (-)-hyoscyamine, with the (-)-isomer being the pharmacologically active component, is derived from the plant Atropa belladonna.[1] As a competitive and reversible antagonist, atropine binds to the orthosteric site of muscarinic receptors, the same site as the endogenous agonist acetylcholine, but does not activate the receptor.[2][7] This blockade prevents ACh from binding and initiating the downstream signaling cascades, thereby antagonizing the effects of parasympathetic nerve stimulation.[6][8]

Atropine's Interaction with Muscarinic Receptor Subtypes

Atropine is considered a non-selective antagonist, meaning it binds with high affinity to all five muscarinic receptor subtypes.[1][2] This lack of selectivity is a key feature of its pharmacological profile, leading to its wide range of physiological effects. The binding of atropine is a reversible process, meaning that the drug can dissociate from the receptor, and its antagonistic effects can be overcome by increasing the concentration of an agonist like acetylcholine.[9]

Quantitative Binding Data

The affinity of atropine for each muscarinic receptor subtype has been quantified using various experimental techniques, primarily radioligand binding assays. The data, including inhibition constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50), are summarized in the table below. These values indicate the high affinity of atropine across all M1-M5 receptors.

| Receptor Subtype | Atropine Ki (nM) | Atropine IC50 (nM) | Atropine pA2 | Reference |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | 8.54 | [10] |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | 8.03 ± 0.03 | [10][11] |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | 9.15 | [3][10] |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | - | [10] |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | - | [10] |

Impact on Downstream Signaling Pathways

The antagonistic action of atropine at muscarinic receptors directly inhibits the initiation of their respective signaling cascades. Muscarinic receptors are broadly categorized into two groups based on their G-protein coupling:

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[3][4] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12][13] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[13] Atropine's blockade of these receptors prevents this entire cascade.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[3][13] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[13] The βγ-subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[3] Atropine's antagonism at these receptors prevents the inhibition of adenylyl cyclase and the modulation of ion channels.

Signaling Pathway Diagrams

Experimental Protocols

The following protocols outline the key experimental procedures used to characterize the interaction of atropine with muscarinic receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (atropine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a reaction tube, add a fixed amount of cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of atropine.

-

To determine non-specific binding, a parallel set of tubes is prepared with a high concentration of a non-labeled ligand (e.g., 1 µM atropine).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each atropine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the atropine concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay is used to measure the ability of an antagonist to inhibit agonist-induced activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

Whole cells expressing the muscarinic receptor subtype of interest.

-

[3H]-myo-inositol.

-

Agonist (e.g., carbachol).

-

This compound.

-

Lithium chloride (LiCl) solution.

-

Dowex anion-exchange resin.

-

Scintillation fluid and vials.

Procedure:

-

Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of atropine.

-

Add LiCl to the medium to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) for a defined period.

-

Terminate the reaction by adding a solution like perchloric acid to lyse the cells and precipitate proteins.

-

Neutralize the cell lysates.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex resin).

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Plot the amount of accumulated inositol phosphates against the logarithm of the atropine concentration to determine the IC50 for the inhibition of the agonist response.

Cyclic AMP (cAMP) Assay

This functional assay is used to measure the ability of an antagonist to block agonist-induced inhibition of adenylyl cyclase by Gi/o-coupled muscarinic receptors (M2, M4).

Materials:

-

Whole cells expressing the muscarinic receptor subtype of interest.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Agonist (e.g., carbachol).

-

This compound.

-

A commercial cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Plate cells in a suitable microplate format.

-

Pre-incubate the cells with varying concentrations of atropine.

-

Stimulate the cells with a cocktail containing forskolin (to elevate basal cAMP levels) and a fixed concentration of an agonist (e.g., carbachol) to induce inhibition of adenylyl cyclase.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., reading the plate in a microplate reader).

-

The ability of atropine to reverse the agonist-induced decrease in cAMP levels is quantified.

-

Plot the cAMP levels against the logarithm of the atropine concentration to determine the IC50 for the blockade of the agonist response.

Conclusion

This compound serves as a cornerstone in the study of the cholinergic system due to its well-characterized, non-selective, and competitive antagonism of muscarinic receptors. Its mechanism of action, involving the direct blockade of acetylcholine binding and subsequent inhibition of G-protein-mediated signaling, has been extensively elucidated through a variety of experimental techniques. The quantitative data on its binding affinities and the detailed understanding of its impact on downstream pathways provide a crucial foundation for both basic research and the development of more selective muscarinic receptor modulators for therapeutic applications. This guide provides a comprehensive overview of these core principles for professionals in the field.

References

- 1. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional characterization of muscarinic receptors in murine airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsisinternational.org [rsisinternational.org]

Atropine Sulfate: An In-depth Technical Guide on a Non-Selective Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate (B86663) is a tropane (B1204802) alkaloid and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is a core medicine in clinical use, primarily for its anticholinergic properties, which include mydriasis, bronchodilation, and regulation of heart rate.[2] This technical guide provides a comprehensive overview of atropine sulfate's core pharmacology, focusing on its mechanism of action as a non-selective muscarinic antagonist. It includes a detailed summary of its binding affinities across all five muscarinic receptor subtypes, in-depth experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Atropine, a naturally occurring tertiary amine alkaloid extracted from plants of the Solanaceae family, such as Atropa belladonna, has a long history in medicine.[3] Its sulfate salt, this compound, is a more stable and commonly used form. Atropine's pharmacological effects are primarily due to its competitive antagonism of acetylcholine (ACh) at muscarinic receptors, thereby inhibiting the effects of the parasympathetic nervous system.[1][4]

Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological functions.[5] The five subtypes, designated M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling pathways.[6][7] Atropine's non-selectivity for these subtypes underpins its wide range of clinical applications and also its potential side effects.[8] Understanding the nuances of its interaction with each receptor subtype is crucial for both clinical use and the development of more selective muscarinic receptor modulators.

Mechanism of Action: Non-Selective Muscarinic Antagonism

Atropine functions as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5).[1] It reversibly binds to the orthosteric site of the receptors, the same site that acetylcholine binds to, thereby preventing the endogenous ligand from eliciting a response.[9] This blockade of muscarinic receptors inhibits the physiological actions of acetylcholine mediated by the parasympathetic nervous system, leading to effects such as increased heart rate, reduced secretions, and relaxation of smooth muscle.[9]

The non-selective nature of atropine means that it does not significantly differentiate between the five muscarinic receptor subtypes. This lack of selectivity is evident in its comparable binding affinities across the M1-M5 receptors.

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct downstream signaling cascades:

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[6][10] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[6][10] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the signaling pathways associated with the different muscarinic receptor subtypes.

Data Presentation: Binding Affinities of this compound

The non-selective nature of atropine is quantitatively demonstrated by its binding affinities for the five human muscarinic receptor subtypes. The following tables summarize the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values for this compound at each receptor subtype.

Table 1: this compound Inhibition Constants (Ki) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| M1 | 1.27 ± 0.36 | [9] |

| M2 | 3.24 ± 1.16 | [9] |

| M3 | 2.21 ± 0.53 | [9] |

| M4 | 0.77 ± 0.43 | [9] |

| M5 | 2.84 ± 0.84 | [9] |

Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) for Human Muscarinic Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Reference |

| M1 | 2.22 ± 0.60 | [9] |

| M2 | 4.32 ± 1.63 | [9] |

| M3 | 4.16 ± 1.04 | [9] |

| M4 | 2.38 ± 1.07 | [9] |

| M5 | 3.39 ± 1.16 | [9] |

The pKi values, which are the negative logarithm of the Ki values, are also commonly used to express binding affinity. For atropine, the pKi values are generally in the range of 8.5 to 9.5, indicating high affinity for all muscarinic receptor subtypes.[8][11]

Experimental Protocols

The characterization of this compound's interaction with muscarinic receptors involves various in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are a fundamental method to determine the affinity (Ki) and density (Bmax) of receptors.[5]

Objective: To determine the binding affinity of this compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

-

This compound solutions of varying concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled high-affinity muscarinic antagonist (e.g., scopolamine (B1681570) or atropine itself at a high concentration) for determining non-specific binding.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspending it in fresh buffer and centrifuging again.

-

Resuspend the final pellet in the assay buffer to a final protein concentration of 50-200 µg/mL.[12]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: To triplicate wells, add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd), and 100 µL of the membrane suspension.

-

Non-specific Binding: To another set of triplicate wells, add 50 µL of a high concentration of unlabeled atropine (e.g., 1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.[12]

-

Competition Binding: To separate sets of triplicate wells, add 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

The following diagram illustrates the general workflow of a radioligand binding assay.

Functional Assays

Functional assays measure the physiological response of a cell or tissue to a drug, providing information on its potency (EC50 or IC50) and efficacy.

This assay is particularly useful for assessing antagonists of M1, M3, and M5 receptors, which signal through the Gq/11 pathway leading to an increase in intracellular calcium.

Objective: To determine the potency of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

-

Cells stably expressing the M1, M3, or M5 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

A muscarinic agonist (e.g., carbachol, acetylcholine).

-

This compound solutions of varying concentrations.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader or a fluorescence microscope equipped with a camera.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in the assay buffer.

-

Remove the culture medium from the cells and wash them once with the assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.[14]

-

-

Antagonist Incubation:

-

Remove the dye loading solution and wash the cells twice with the assay buffer.

-

Add different concentrations of this compound to the respective wells and incubate at room temperature or 37°C for 15-30 minutes.[14]

-

-

Agonist Addition and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Add a pre-determined concentration of the muscarinic agonist (typically the EC80 concentration) to the wells.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium concentration.[14]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Electrophysiological techniques, such as patch-clamp, can be used to measure the effect of atropine on ion channel activity modulated by muscarinic receptors, particularly the G protein-coupled inwardly-rectifying potassium channels (GIRKs) activated by M2 and M4 receptors.

Objective: To determine the effect of this compound on agonist-induced changes in membrane potential or ion channel currents.

Materials:

-

Cells expressing the muscarinic receptor of interest (e.g., atrial myocytes for M2 receptors).

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system).

-

A muscarinic agonist (e.g., acetylcholine).

-

This compound solutions of varying concentrations.

-

Appropriate intracellular and extracellular recording solutions.

Procedure:

-

Cell Preparation: Isolate and prepare the cells for patch-clamp recording.

-

Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration.

-

Baseline Recording: Record the baseline membrane current or potential.

-

Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist and record the change in current or potential.

-

Antagonist Application: After washing out the agonist, pre-incubate the cell with this compound for a defined period.

-

Co-application: Perfuse the cell with a solution containing both the agonist and this compound and record the response.

-

Data Analysis:

-

Measure the amplitude of the agonist-induced current or the change in membrane potential in the absence and presence of atropine.

-

Calculate the percentage of inhibition caused by atropine.

-

Construct a dose-response curve to determine the IC50 value.

-

Logical Relationships: Atropine's Non-Selective Antagonism

The following diagram illustrates the logical relationship of atropine's non-selective antagonism at the five muscarinic receptor subtypes, leading to a broad spectrum of physiological effects.

Conclusion

This compound's role as a non-selective muscarinic antagonist is well-established, with a rich history of clinical use and pharmacological research. Its ability to competitively block all five muscarinic receptor subtypes with high affinity underpins its diverse therapeutic applications, from treating bradycardia to its use as an antidote for organophosphate poisoning.[2] This technical guide has provided a detailed overview of its mechanism of action, quantitative binding data, and comprehensive experimental protocols for its characterization. The provided diagrams offer a clear visual representation of its signaling pathways, experimental workflows, and the logical consequences of its non-selective antagonism. A thorough understanding of atropine's pharmacology is essential for its safe and effective clinical use and serves as a foundational reference for the development of novel, subtype-selective muscarinic receptor modulators with improved therapeutic profiles.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholine - Wikipedia [en.wikipedia.org]

- 8. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

Atropine Sulfate and the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438) sulfate, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, readily crosses the blood-brain barrier, exerting a range of dose-dependent effects on the central nervous system (CNS). This technical guide provides an in-depth analysis of these effects, synthesizing findings from preclinical and clinical research. It details the underlying mechanism of action, impact on electrophysiology, cognitive and behavioral outcomes, and alterations in neurotransmitter systems. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are described to facilitate reproducibility. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the complex processes involved.

Introduction

Atropine is a tropane (B1204802) alkaloid naturally occurring in plants of the nightshade family, such as Atropa belladonna.[1] As a tertiary amine, it effectively penetrates the blood-brain barrier, leading to significant central nervous system effects.[1] Its primary mechanism of action is the competitive, reversible antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] This blockade of cholinergic transmission in the CNS results in a spectrum of effects, from mild stimulation at low doses to delirium, hallucinations, and coma at higher doses.[3][4] Understanding the nuances of atropine's central effects is critical for its clinical applications, which include premedication for anesthesia, treatment of bradycardia, and as an antidote for organophosphate poisoning, as well as for the development of novel therapeutics targeting the cholinergic system.[5]

Mechanism of Action in the Central Nervous System

Atropine's CNS effects are a direct consequence of its antagonism of muscarinic acetylcholine receptors. These G protein-coupled receptors are widely distributed throughout the brain and are involved in regulating numerous neuronal functions.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Their blockade by atropine inhibits the phospholipase C (PLC) pathway, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, decreases intracellular calcium mobilization and protein kinase C (PKC) activation.[2][6]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Atropine's antagonism of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher levels of cyclic AMP (cAMP) and modulation of ion channel activity.[2][6]

The widespread distribution of these receptor subtypes in brain regions such as the cerebral cortex, hippocampus, and brainstem underlies the diverse physiological and behavioral effects of atropine.

Signaling Pathway of Atropine's Antagonism

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. An animal model for delirium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

Atropine Sulfate: A Technical Guide to Cholinergic Blockade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of atropine (B194438) sulfate (B86663), a core anticholinergic agent. We will explore its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, the downstream effects on signaling pathways, and the resultant physiological responses. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex pathways and workflows to support advanced research and development.

Core Mechanism of Action: Competitive Antagonism

Atropine sulfate functions as a competitive, reversible, and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its primary action is to compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors.[3][4] Atropine does not prevent the release of acetylcholine, but rather blocks its ability to bind to and activate the receptor, thereby inhibiting the physiological responses typically induced by parasympathetic nerve stimulation.[5][6] This antagonism can be overcome by increasing the local concentration of acetylcholine.[7]

The blockade of mAChRs by atropine leads to a range of physiological effects, including increased heart rate, decreased secretions from salivary, bronchial, and sweat glands, relaxation of smooth muscles in the gastrointestinal and urinary tracts, and dilation of the pupils (mydriasis).[5][8][9]

Muscarinic Receptor Subtypes and Atropine Affinity

Atropine exhibits a high affinity for all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), acting as a non-selective antagonist.[2][10] The binding affinity and inhibitory concentration are critical parameters in understanding its pharmacological profile.

| Parameter | M1 | M2 | M3 | M4 | M5 | Source |

| Ki (nM) | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [10] |

| IC50 (nM) | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [10] |

Table 1: Binding Affinity (Ki) and Inhibitory Concentration (IC50) of Atropine for Human Muscarinic Receptor Subtypes.

Signaling Pathways Modulated by this compound

The antagonism of muscarinic receptors by atropine directly interferes with their associated G-protein signaling cascades.

Gq/11 Pathway Blockade (M1, M3, M5 Receptors)

M1, M3, and M5 receptors are coupled to Gq/11 proteins.[11][12] Acetylcholine binding typically activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Atropine blocks this entire cascade by preventing the initial receptor activation.

Gi/o Pathway Blockade (M2, M4 Receptors)

M2 and M4 receptors are coupled to Gi/o proteins.[11][13] Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This also results in the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization. Atropine's antagonism prevents these inhibitory effects, leading to a functional increase in adenylyl cyclase activity and reduced potassium channel activation.

Pharmacodynamics: Systemic Effects of Cholinergic Blockade

The non-selective antagonism of mAChRs by atropine results in a wide array of effects across multiple organ systems.

| System | Receptor(s) | Effect of Atropine Blockade | Clinical Manifestation | Source |

| Cardiovascular | M2 | Blocks vagal slowing of the SA node and AV node conduction. | Increased heart rate (tachycardia). | [2][3][8] |

| Respiratory | M3 | Inhibition of secretion from submucosal glands; smooth muscle relaxation. | Reduced bronchial secretions, bronchodilation. | [8] |

| Gastrointestinal | M3 | Relaxation of smooth muscle, decreased motility and secretions. | Reduced salivation (dry mouth), constipation. | [8] |

| Ocular | M3 | Blocks pupillary sphincter muscle contraction and ciliary muscle contraction. | Pupil dilation (mydriasis), paralysis of accommodation (cycloplegia). | [2][5][8] |

| Glandular | M1, M3 | Inhibition of secretion. | Decreased sweating, salivation, and lacrimation. | [7] |

| Central Nervous System | M1 | Blocks central muscarinic receptors. | Can cause stimulation or depression depending on the dose.[5] | [5] |

Table 2: Summary of Atropine's Pharmacodynamic Effects.

Experimental Protocols for Studying this compound

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of atropine for specific muscarinic receptor subtypes. It involves a competitive binding experiment where atropine competes with a radiolabeled ligand for receptor binding sites.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest (e.g., from guinea pig jejunum or transfected cell lines).[14]

-

Incubation: Incubate the membranes with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.[10][15][16]

-

Separation: After reaching equilibrium, separate the bound from unbound radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the atropine concentration. Calculate the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Protocol 2: In Vitro Functional Assay (Schild Analysis)

Schild analysis is used to characterize the competitive antagonism of atropine in a functional tissue preparation. It determines the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Methodology:

-

Tissue Preparation: Isolate a suitable tissue, such as guinea pig ileum or tracheal smooth muscle, and mount it in an organ bath containing a physiological salt solution.[18]

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.

-

Second Dose-Response: In the continued presence of atropine, generate a second agonist concentration-response curve. A parallel rightward shift should be observed.[4][18]

-

Repeat: Repeat steps 3 and 4 with several different concentrations of atropine.

-

Data Analysis: Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each atropine concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of atropine.[4][19][20] For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides the pA2 value.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound determine its absorption, distribution, metabolism, and excretion, influencing the onset and duration of its effects.

| Parameter | Value | Route | Population | Source |

| Onset of Action | ~1 minute | IV | - | [2] |

| Peak Plasma Conc. (Cmax) | 9.6 ± 1.5 ng/mL | IM (2 mg) | Adults | [21] |

| Time to Peak (Tmax) | 3 minutes | IM | Adults | [21] |

| Elimination Half-Life (T½) | 2-4 hours | Parenteral | Adults | [1][9] |

| Protein Binding | 14-22% | - | - | [21] |

| Metabolism | ~50% hydrolyzed | - | - | [2] |

| Excretion | 13-50% unchanged in urine | - | - | [1][2] |

Table 3: Key Pharmacokinetic Parameters of this compound.

Conclusion

This compound remains a cornerstone compound for both clinical applications and fundamental research into the cholinergic system. Its well-characterized mechanism as a non-selective, competitive muscarinic antagonist provides a powerful tool for dissecting the roles of the parasympathetic nervous system in health and disease. A thorough understanding of its binding affinities, impact on signaling pathways, and pharmacodynamic effects, as detailed in this guide, is essential for its effective use in research and the development of more selective future therapeutics.

References

- 1. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. nursingcenter.com [nursingcenter.com]

- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 5. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. The effect of topically applied atropine on resting and evoked cortical acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Articles [globalrx.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 14. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Complex dose-response curves of atropine in man explained by different functions of M1- and M2-cholinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Schild equation - Wikipedia [en.wikipedia.org]

- 21. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

The Pharmacodynamics of Atropine Sulfate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of atropine (B194438) sulfate (B86663) in preclinical models. Atropine, a naturally occurring tertiary amine, is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It is an indispensable tool in preclinical research for investigating the cholinergic nervous system's role in a wide array of physiological and pathological processes.[1] This document details its mechanism of action, its multifaceted effects on various organ systems, and the experimental protocols used to evaluate these effects in animal models.

Mechanism of Action and Signaling Pathways

Atropine functions by competitively blocking the binding of the neurotransmitter acetylcholine to the five subtypes of muscarinic receptors (M1-M5).[1] This antagonism does not prevent acetylcholine release but rather blocks its effects on effector cells.[2] The blockade inhibits the physiological responses normally induced by parasympathetic (cholinergic) stimulation.[1][3]

The five muscarinic receptor subtypes are G protein-coupled receptors (GPCRs) that can be divided into two main signaling categories:[4][5]

-

M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins.[1][5][6] Their antagonism by atropine inhibits the phospholipase C (PLC) pathway. This reduces the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][6]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins.[1][6] Atropine's blockade of these receptors leads to an increase in adenylyl cyclase activity, resulting in higher intracellular levels of cyclic AMP (cAMP) and modulation of ion channel activity.[1][6]

Beyond these canonical pathways, muscarinic receptors can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, through various mechanisms including PKC activation or transactivation of growth factor receptors like the EGF receptor.[4][6] Atropine has been shown to inhibit inflammation by downregulating the ERK-c-FOS and PI3K-AKT-NF-κB pathways.[7]

Pharmacodynamic Effects in Preclinical Models

Atropine's non-selective blockade of muscarinic receptors leads to a wide range of physiological effects, which are dose-dependent.[8]

Cardiovascular System

Atropine is widely known for its effects on the cardiovascular system, primarily causing tachycardia by blocking M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, which antagonizes vagal nerve stimulation.[9][10] However, low doses can paradoxically cause a transient bradycardia, potentially due to a central vagal excitatory effect or blockade of presynaptic M2 autoreceptors that normally inhibit acetylcholine release.[11][12] In preclinical models, atropine is used to reverse drug-induced bradycardia and study the cholinergic influence on cardiac function.[1]

| Animal Model | Administration Route | Dose Range | Key Cardiovascular Effects | Reference(s) |

| Dog | Intravenous (IV) | 0.04 - 2 mg/kg | Insignificant changes in myocardial performance; dose-dependent fall in mean aortic pressure, suggesting peripheral vasodilation. | [13] |

| Dog | Not Specified | Not Specified | In models of myocardial infarction, atropine increased ischemia and elevated heart rates reduced the ventricular fibrillation threshold. | [14] |

| Rat | Intramuscular (IM) | 0.05 mg/kg | Produced a significant increase in heart rate for 30 minutes. | [15] |

| Monkey | Not Specified | Not Specified | Following soman-induced respiratory depression, atropine caused an immediate increase in heart rate. | [16] |

Respiratory System

In the respiratory tract, atropine's blockade of M3 receptors causes relaxation of bronchial smooth muscle (bronchodilation) and a reduction in salivary and bronchial secretions.[10][17] These effects make it a useful pre-anesthetic agent and a treatment for respiratory distress caused by cholinergic agents.[1][18]

| Animal Model | Administration Route | Dose Range | Key Respiratory Effects | Reference(s) |

| Rat | Intravenous (IV) | 0.001 - 20.0 mg/kg | Dose-dependent decrease in pulmonary gas exchange, characterized by a widening of the alveolar-arteriole gradient. | [19] |

| Guinea Pig | Endotracheal Aerosolization | 5.0 mg/kg | Protected against soman-induced respiratory toxicity; normalized respiratory frequency, tidal volume, and reduced lung inflammation. | [18] |

| Rat | Subcutaneous (SC) | 0.5 mg/kg | Abolished pulmonary responses (changes in dynamic compliance and resistance) to intracisternal injection of GABA. | [20] |

Central Nervous System (CNS)

Atropine can cross the blood-brain barrier and exert significant, dose-dependent effects on the CNS.[12] Low therapeutic doses typically cause mild central vagal excitation and respiratory stimulation.[2][21] Higher or toxic doses can lead to more pronounced CNS excitation, including restlessness, disorientation, and hallucinations, which can be followed by depression, coma, and respiratory failure at extremely high doses.[21]

| Animal Model | Administration Route | Dose Range | Key CNS Effects | Reference(s) |

| Rat | Intraperitoneal (IP) | 0.250 - 40 mg/kg | High dose (40 mg/kg) increased amplitude of brainstem auditory evoked potentials (BAEPs) but decreased cortical auditory evoked potentials (CAEPs). Lower doses had no convincing effect on BAEPs. | [22] |

| Rat | Subcutaneous (SC) | 0.1 - 0.4 mg/kg | Dose-related reduction in the magnitude of negative slow potential responses in the cortex, suggesting involvement of a central muscarinic-cholinergic component. | [23] |

| Rhesus Monkey | Not Specified | Not Specified | Dose-related disruption of force lever performance, indicating centrally mediated effects on motor control. The peripheral analogue, methylatropine, had no effect. | [24] |

Other Systems (Gastrointestinal, Exocrine, Ocular)

Atropine significantly impacts other systems by reducing smooth muscle motility and glandular secretions.

| System | Preclinical Model | Key Pharmacodynamic Effects | Reference(s) |

| Gastrointestinal | General | Reduces GI motility and contractions (antispasmodic effect); inhibits gastric acid secretion. | [2][8][10] |

| Exocrine Glands | General | Potent antisialagogue (reduces salivation); decreases bronchial, sweat, and lacrimal gland secretions, leading to dry mouth and skin. | [1][2][17] |

| Ocular | General | Blocks cholinergic responses of the pupillary sphincter muscle of the iris (causing mydriasis - pupil dilation) and the ciliary muscle (causing cycloplegia - paralysis of accommodation). | [2][3] |

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable pharmacodynamic data in preclinical models.

Preparation and Administration of this compound

A standardized workflow ensures consistency across experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. pnas.org [pnas.org]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound – Rat Guide [ratguide.com]

- 9. nursingcenter.com [nursingcenter.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Atropine - Wikipedia [en.wikipedia.org]

- 13. Cardiovascular effects of this compound preparations in vagotomized dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of atropine upon the cardiovascular system during soman-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Pulmonary effects of intravenous atropine induce ventilation perfusion mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Dose-dependent effects of this compound on the brainstem and cortical auditory evoked potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effects of atropine on event-related slow potentials in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]

Atropine Sulfate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of atropine (B194438) sulfate (B86663) in neuroscience research. Atropine sulfate, a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), is a critical tool for elucidating the roles of the cholinergic system in a vast array of neural processes. This document details its mechanism of action, provides structured quantitative data from key studies, and outlines detailed experimental protocols for its application in electrophysiology, behavioral analysis, and in vivo microdialysis.

Core Mechanism of Action

This compound functions by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors.[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) integral to parasympathetic nervous system activity and various central nervous system functions.[2][3] Atropine's non-selective antagonism of these receptors leads to the inhibition of downstream signaling cascades.[4]

The five mAChR subtypes signal through different G-protein families, resulting in distinct intracellular effects:[4][5]

-

M1, M3, and M5 Receptors: These are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Atropine's blockade of these receptors inhibits this pathway.

-

M2 and M4 Receptors: These are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Atropine's antagonism of these receptors prevents this inhibition, leading to a relative increase in cAMP.

Signaling Pathways

The following diagrams illustrate the primary signaling cascades affected by this compound.

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data for this compound from various neuroscience research applications.

Table 1: In Vitro Applications

| Application Area | Preparation | Concentration | Effect | Citation(s) |

| Synaptic Plasticity | Rat Hippocampal Slices | 100 µM (10⁻⁴ M) | Suppressed associative Long-Term Potentiation (aLTP) in the CA1 region. | [6] |

| Receptor Binding | Human M4 Receptors | IC₅₀ ≥ 0.1 mM | Blocks signaling at concentrations comparable to those used to inhibit chick myopia. | [7][8] |

| Retinal Electrophysiology | Mouse Retina | < 0.5 µM | Did not interfere with spike frequency or firing patterns of αRGCs. | [9] |

| Retinal Electrophysiology | Mouse Retina | 50 µM | Extended the threshold of joint inter-spike interval (ISI) distribution of RGCs. | [9] |

| Retinal Electrophysiology | Mouse Retina | 100 µM | No apparent effect on light-evoked responses in OFF αRGCs. | [9] |

Table 2: In Vivo Behavioral Studies (Rats)

| Behavioral Paradigm | Doses (mg/kg, i.p.) | Route | Key Findings | Citation(s) |

| Morris Water Maze | 5, 25, 50, 75, 100 | i.p. | Dose-dependent impairment in escape latency, swim distance, and swim path. | [10][11] |

| Delirium Model | 3.44, 6.875, 13.5, 27.5, 55 | i.v. | Dose-response relationships established for EEG changes and maze performance. | [12] |

| Micturition Regulation | Cumulative doses | i.c.v., i.t., i.v. | Dose-dependent effects on bladder capacity and voiding pressure. | [13] |

Table 3: In Vivo Microdialysis & Other Applications

| Application | Animal Model | Dose (mg/kg) | Route | Effect | Citation(s) |

| Microperfusion in HMN | Rat | 10 µM (in perfusate) | Microperfusion | Altered phasic tongue muscle activity. | [14] |

| Human Performance | Human | 1.5, 3.0, 6.0 (mg/70 kg) | i.m. | 1.5 mg: No effect. 3.0 & 6.0 mg: Impaired accuracy and speed of performance. | [15] |

Experimental Protocols

Preparation of this compound Solutions for Research

For In Vivo Administration (e.g., i.p., i.v. injection):

-

Vehicle: Use sterile 0.9% sodium chloride (saline) solution.

-

Calculation: Determine the required concentration based on the desired dose (mg/kg) and the injection volume (typically 5-10 mL/kg for rats).

-

Dissolution: Accurately weigh the pharmaceutical-grade this compound powder and dissolve it in the calculated volume of sterile saline. Ensure complete dissolution.

-

Sterilization: For parenteral administration, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Storage: Protect the solution from light. A 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours at temperatures ranging from 4°C to 36°C.[16]

For In Vitro Slice Electrophysiology:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) of this compound in deionized water. This can be stored frozen.

-

Working Solution: On the day of the experiment, dilute the stock solution into the artificial cerebrospinal fluid (aCSF) to achieve the final desired concentration (e.g., 100 µM). Ensure thorough mixing.

Protocol: Investigation of Spatial Memory using the Morris Water Maze (MWM)

This protocol is adapted from studies assessing the dose-dependent effects of atropine on spatial memory retention in rats.[10][11][17]

Methodology:

-

Apparatus: A circular tank (90-100 cm diameter) filled with opaque water (21°C) containing a hidden escape platform submerged 1 cm below the surface.[18]

-

Training Phase: Train rats for multiple days (e.g., 6 days, 10 trials per day) to find the fixed platform.[10] The time taken to find the platform (escape latency) should decrease and stabilize, indicating learning.

-

Treatment Phase: On the test day, randomly assign rats to different dose groups (e.g., saline control, 5, 25, 50, 75, 100 mg/kg this compound). Administer the assigned treatment via intraperitoneal (i.p.) injection.[10]

-

Retention Testing: 30 minutes after injection, place the rat in the water maze and record its performance in finding the hidden platform.

-

Data Collection: Use a video tracking system to record and analyze parameters such as escape latency, total swim distance, and the swim path. Heading error (initial direction of swimming) can also be assessed.[10]

Protocol: In Vitro Hippocampal Slice Electrophysiology for LTP

This protocol outlines the use of atropine to investigate the cholinergic modulation of Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.[6][19]

Methodology:

-

Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a mouse or rat brain in ice-cold cutting solution.[19][20]

-

Recovery: Allow slices to recover for at least 1.5 hours in an interface or submersion chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

-

Recording Setup: Place a slice in the recording chamber perfused with aCSF at ~28-30°C. Position a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the apical dendritic layer of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[21]

-

Baseline Recording: After obtaining a stable response, record baseline fEPSPs for 20-30 minutes.

-

Drug Application: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 µM) and allow it to equilibrate for at least 20 minutes.[6]

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[19]

-

Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

-

Analysis: Compare the magnitude of potentiation in the atropine-treated slices to control slices that received only the LTP induction protocol.

Protocol: In Vivo Microdialysis in Freely Moving Rats

This protocol provides a framework for implanting a microdialysis probe to measure extracellular neurotransmitter levels in a specific brain region following systemic atropine administration.[14][22]

Methodology:

-

Probe Construction & Stereotaxic Surgery:

-

Construct or purchase a microdialysis probe suitable for the target brain region.[23]

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Perform a craniotomy over the target coordinates.

-

Slowly lower the microdialysis guide cannula to the desired dorsal-ventral coordinate.[24][25]

-

Secure the cannula to the skull using dental cement and anchor screws.[24]

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

Place the rat in a microdialysis bowl and allow it to habituate.

-

Gently insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[22]

-

Allow the system to equilibrate for 60-90 minutes.

-

Collect several baseline dialysate samples (e.g., 3-4 samples over 60-80 minutes) into vials, typically in 20-minute fractions.

-

Administer this compound or saline via the desired route (e.g., i.p.).

-

Continue collecting post-treatment dialysate samples for a predetermined period (e.g., 2-4 hours).

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Express the results as a percentage change from the baseline neurotransmitter concentrations.

-

Applications in Drug Development

As a non-selective muscarinic antagonist, atropine serves as a crucial reference compound in drug development.[26] Its well-characterized pharmacological profile provides a benchmark against which new, more selective muscarinic agonists and antagonists can be compared. By using atropine to block all muscarinic receptor activity, researchers can:

-

Confirm that the effects of a novel compound are indeed mediated by muscarinic receptors.

-

Characterize the specific receptor subtype selectivity of new chemical entities by comparing their effects in the presence and absence of atropine and more selective antagonists.

-

Establish proof-of-concept in animal models for therapeutic areas involving the cholinergic system, such as cognitive disorders, overactive bladder, and certain cardiac conditions.[27]

References

- 1. The antagonism of neuronal responses to acetylcholine by atropine: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholine - Wikipedia [en.wikipedia.org]

- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Myopia-Inhibiting Concentrations of Muscarinic Receptor Antagonists Block Activation of Alpha2A-Adrenoceptors In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of Low-Dose Atropine on Alpha Ganglion Cell Signaling in the Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound impairs selective parameters of performance in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Rat model of delirium: atropine dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 15. Dose-dependent effects of atropine on behavioral and physiologic responses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze [agris.fao.org]

- 18. mmpc.org [mmpc.org]

- 19. genes2cognition.org [genes2cognition.org]

- 20. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Review on Pharmacology of Atropine, Clinical Use and Toxicity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Atropine Sulfate in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of atropine (B194438) sulfate (B86663) in cardiovascular research models. Atropine, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is an indispensable tool for investigating the autonomic nervous system's influence on cardiac function. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from various preclinical models, presented in a structured format to facilitate comparative analysis.

Core Mechanism of Action

Atropine sulfate functions as a non-selective, competitive antagonist of muscarinic acetylcholine (ACh) receptors (M1, M2, M3, M4, and M5).[1][2] In the cardiovascular system, its primary effects are mediated through the blockade of M2 receptors located on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[3][4] The vagus nerve, a key component of the parasympathetic nervous system, releases ACh, which binds to these M2 receptors, leading to a decrease in heart rate (negative chronotropy) and a slowing of AV conduction (negative dromotropy).[3] By competitively inhibiting the binding of ACh to these receptors, atropine effectively blocks parasympathetic input to the heart, resulting in an increased heart rate and enhanced AV conduction.[1][4][5]

Beyond its primary action on M2 receptors, recent research suggests that atropine may also augment cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 (PDE4), leading to increased intracellular cAMP levels, independent of its muscarinic receptor antagonism.[6]

Key Signaling Pathway: Cholinergic Regulation of the Heart

The following diagram illustrates the cholinergic signaling pathway in a cardiac myocyte and the site of action for this compound.

Quantitative Data on this compound Effects in Animal Models

The following tables summarize the dose-dependent effects of this compound on key cardiovascular parameters in various research models.

Table 1: Effects of this compound on Heart Rate (HR)

| Animal Model | Dose | Route of Administration | Baseline HR (bpm, approx.) | Post-Atropine HR (bpm, approx.) | Percent Increase | Citation(s) |

| Mouse (C57BL/6) | 1 mg/kg | Intraperitoneal (IP) | Varies (Bradycardia induced) | Significant Increase | - | [2] |

| Rat (Sprague Dawley) | 1 mg/kg | Intraperitoneal (IP) | ~350 (trained) / ~380 (untrained) | ~400 (trained) / ~450 (untrained) | ~14% / ~18% | [7] |

| Rat (Sprague Dawley, anesthetized) | 2 mg/kg | Intravenous (IV) | ~350 | No significant change | 0% | [8] |

| Rat (Sprague Dawley, anesthetized) | 10 mg/kg | Intravenous (IV) | ~350 | ~335 (paradoxical decrease) | -4% | [8] |

| Rat (Sprague Dawley, anesthetized) | 20 mg/kg | Intravenous (IV) | ~350 | ~275 (paradoxical decrease) | -21% | [8] |

| Dog (Mixed-breed) | 0.02 mg/kg | Intravenous (IV) | Varies (Bradycardia induced) | 128 | - | [9] |

| Dog (Mixed-breed) | 0.02 mg/kg | Subcutaneous (SC) | Varies (Bradycardia induced) | 92 | - | [9] |

| Dog (Mixed-breed) | 0.02 mg/kg | Intramuscular (IM) | Varies (Bradycardia induced) | 101 | - | [9] |

| Horse (Thoroughbred) | 2-8 µg/kg (cumulative) | Intravenous (IV) | Resting | Dose-dependent increase | - | [10] |

| Rhesus Macaque | 14-140 µg/kg | Intramuscular (IM) | Resting | Brief reduction in R-R interval | - | [11] |

Table 2: Effects of this compound on Blood Pressure (BP)

| Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Citation(s) |

| Mouse | 2 mg/kg (methylnitrate) | Not specified | No significant change | [12] |

| Rat (Sprague Dawley, anesthetized) | 2 mg/kg | Intravenous (IV) | Decrease of 27.5 mmHg | [8] |

| Rat (Sprague Dawley, anesthetized) | 10 mg/kg | Intravenous (IV) | Decrease of 38 mmHg | [8] |

| Rat (Sprague Dawley, anesthetized) | 20 mg/kg | Intravenous (IV) | Decrease of 47.5 mmHg | [8] |

Table 3: Effects of this compound on Heart Rate Variability (HRV)

| Animal Model | Dose | Route of Administration | Effect on HRV | Citation(s) |

| Mouse | 2 mg/kg (methylnitrate) | Not specified | Marked reduction in time and frequency domain indices | [12] |

| Rhesus Macaque | 14-140 µg/kg | Intramuscular (IM) | Significant reduction in Respiratory Sinus Arrhythmia (RSA) | [11] |

| Horse (Thoroughbred) | 2-8 µg/kg (cumulative) | Intravenous (IV) | Dose-dependent decrease in LF and HF power | [10] |

Detailed Experimental Protocols

Protocol 1: Induction and Reversal of Bradycardia in a Rodent Model

This protocol is designed to assess the efficacy of this compound in reversing pharmacologically induced bradycardia.

1. Animal Model:

2. Materials:

-

This compound powder.[2]

-

Sterile 0.9% saline.[2]

-

Bradycardic agent (e.g., high-dose beta-blocker like propranolol, or a cholinergic agonist like carbachol).

-

Anesthesia (e.g., isoflurane).[8]

-

ECG monitoring system (e.g., tail-cuff system for conscious animals or needle electrodes for anesthetized animals).[2]

-

Analytical balance and standard laboratory glassware.

3. Preparation of this compound Solution:

-

Weigh the desired amount of this compound powder.

-

Dissolve in sterile 0.9% saline to the target concentration (e.g., 0.1 mg/mL). Ensure complete dissolution.[2]

4. Experimental Procedure:

-

Anesthetize the animal if required by the study design.

-

Record a baseline ECG for a stable period (e.g., 15-30 minutes).

-

Administer the bradycardic agent via the appropriate route (e.g., intraperitoneal or intravenous).

-

Monitor the ECG continuously until a stable state of bradycardia is achieved.

-

Administer this compound at the desired dose (e.g., 1 mg/kg, IP).[2]

-

Record the ECG continuously for at least 60 minutes post-atropine administration.[2]

5. Data Analysis:

-

Calculate the heart rate at baseline, during stable bradycardia, and at multiple time points after atropine administration (e.g., 5, 15, 30, and 60 minutes).[2]

-

Analyze changes in ECG morphology, such as PR and QT intervals.

Protocol 2: Assessment of Autonomic Tone using Atropine Response Test (ART)

This protocol is adapted for preclinical models to distinguish between intrinsic sinoatrial node dysfunction and high vagal tone as the cause of bradycardia.

1. Animal Model:

-

Canine models are commonly used for this assessment.[13]

2. Materials:

-

This compound solution for injection.

-

ECG monitoring system.

-

Intravenous or subcutaneous injection supplies.

3. Experimental Procedure:

-

The animal should be conscious and at rest for optimal results.[13]

-

Record a baseline ECG to document the initial heart rate and rhythm.

-

Administer this compound. The intravenous route (0.04 mg/kg) is preferred for a rapid and predictable onset.[13] Subcutaneous administration (0.04 mg/kg) can also be used, but the response will be delayed.[13]

-

Record the ECG continuously after administration. For IV administration, monitor for at least 15 minutes.[13] For SC administration, monitor for at least 30 minutes.[13]

4. Interpretation of Results:

-

Positive Response (Vagally-Mediated Bradycardia): A significant increase in heart rate (e.g., in dogs, a post-atropine heart rate of ≥ 135–140 bpm or at least a 50%–100% increase from baseline) and resolution of any AV block suggests that the bradycardia was due to high vagal tone.[13]

-

Negative Response (Intrinsic Nodal Disease): A minimal or absent increase in heart rate suggests that the bradycardia is likely due to an intrinsic problem with the SA or AV node.

Protocol 3: Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the study of atropine's direct effects on the heart, free from systemic neural and hormonal influences.[14]

1. Animal Model:

-

Rat or guinea pig hearts are commonly used.[15]

2. Materials:

-

Langendorff apparatus.[16]

-

Krebs-Henseleit or Tyrode's solution (oxygenated with 95% O2 / 5% CO2).[14]

-

This compound.

-

Surgical instruments for heart isolation.

-

Data acquisition system to measure heart rate, contractile force, and coronary flow.

3. Experimental Procedure:

-

Isolate the heart from an anesthetized and heparinized animal.

-

Cannulate the aorta on the Langendorff apparatus for retrograde perfusion with the oxygenated buffer at a constant pressure and temperature (37°C).[14]

-

Allow the heart to stabilize and establish a baseline rhythm and contractile function.

-

Introduce this compound into the perfusate at various concentrations to establish a dose-response curve.

-

The effects of atropine can be studied in the presence or absence of cholinergic agonists to investigate competitive antagonism.[17]

4. Data Analysis:

-

Measure changes in heart rate, left ventricular developed pressure (LVDP), and coronary flow in response to atropine administration.

Applications in Cardiovascular Research Models

This compound is a versatile tool employed in a wide array of cardiovascular research models:

-

Myocardial Infarction: In experimental models of myocardial infarction, atropine has been used to investigate the role of the autonomic nervous system in the pathophysiology of this condition.[18][19] However, its use can be controversial, as increased heart rate may increase myocardial oxygen demand and potentially worsen ischemia.[18][20]

-

Bradycardia and AV Block: Atropine is the first-line agent for treating symptomatic sinus bradycardia and certain types of AV block, making it a crucial component in models studying these arrhythmias.[5][21][22]

-

Autonomic Function Testing: The response to atropine is a key indicator of cardiac vagal tone.[23][24] It is used to assess autonomic dysfunction in various disease models.

-

Heart Failure: Studies in heart failure models investigate the altered autonomic control of the heart and the potential therapeutic effects of modulating cholinergic signaling.[25]

Conclusion

This compound remains a cornerstone in cardiovascular research, providing invaluable insights into the cholinergic regulation of the heart. Its well-defined mechanism of action and predictable effects make it an essential pharmacological tool for elucidating the pathophysiology of various cardiovascular diseases and for the preclinical evaluation of novel therapeutic agents. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this compound in their cardiovascular research models.

References

- 1. Atropine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cholinergic Activity as a New Target in Diseases of the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. nursingcenter.com [nursingcenter.com]

- 6. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]